molecular formula C22H16F3N3O3S B2982214 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1206990-51-3

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2982214
CAS RN: 1206990-51-3
M. Wt: 459.44
InChI Key: BEFOTZLMPPWPOQ-UHFFFAOYSA-N
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Description

The compound “2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It has a molecular weight of 419.5 and a molecular formula of C23 H21 N3 O3 S .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The structure includes a thieno[3,2-d]pyrimidin-3(4H)-yl group, a methoxyphenyl group, and a trifluoromethylphenyl group .


Physical And Chemical Properties Analysis

This compound has a logP value of 3.7356 and a logD value of 3.7356 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . The compound is likely to be sparingly soluble in water .

Scientific Research Applications

Anticancer Activity

The design, synthesis, and evaluation of derivatives related to the chemical structure have shown potential in anticancer applications. For instance, compounds with modifications on the pyrimidine ring exhibited appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the potential of such compounds as anticancer agents (Al-Sanea et al., 2020).

Antimicrobial Activity

Novel thienopyrimidine derivatives have been synthesized and demonstrated significant antimicrobial potency against various bacterial and fungal strains. This includes compounds with minimum inhibitory concentrations (MICs) comparable to standard antibiotics against E. coli, B. subtilis, and C. albicans, indicating their potential as effective antimicrobial agents (Kerru et al., 2019).

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3S/c1-31-16-7-5-13(6-8-16)17-11-32-20-19(17)26-12-28(21(20)30)10-18(29)27-15-4-2-3-14(9-15)22(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFOTZLMPPWPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

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